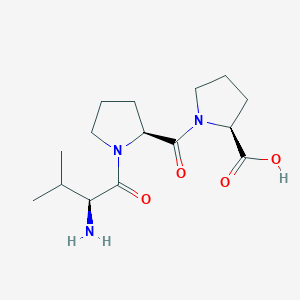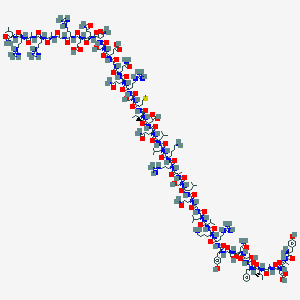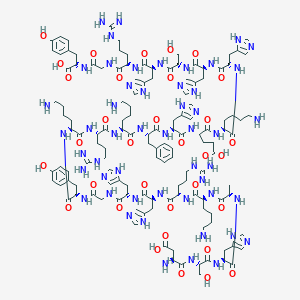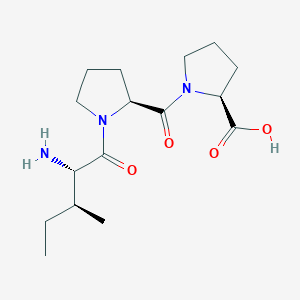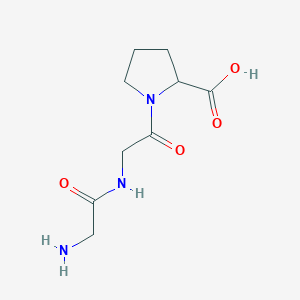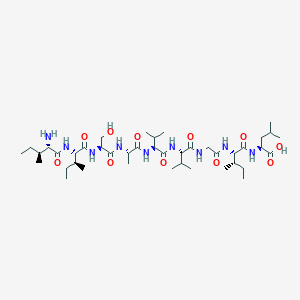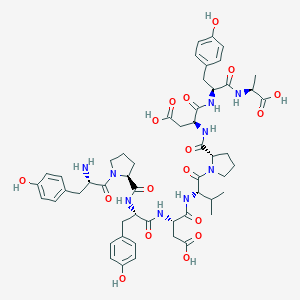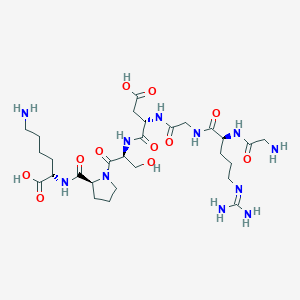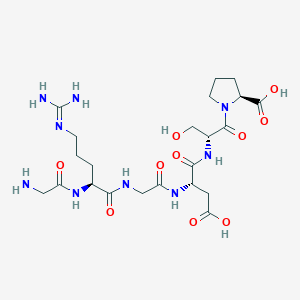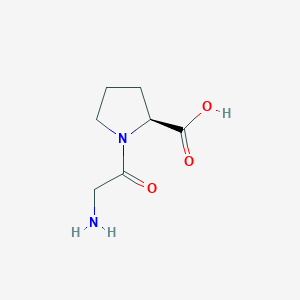
甘氨酰-L-脯氨酸
描述
H-Gly-Pro-OH: glycyl-L-proline , is a dipeptide composed of glycine and proline. It is an end product of collagen metabolism and can be cleaved by the enzyme prolidase . This compound plays a significant role in collagen turnover and protein recycling processes .
科学研究应用
作用机制
H-Gly-Pro-OH 主要通过其在胶原蛋白代谢中的作用发挥其作用。 它被脯氨酰肽酶切割,释放甘氨酸和脯氨酸,这些氨基酸可以循环回胶原蛋白或其他蛋白质 。 所涉及的分子靶点和途径包括胶原蛋白降解和合成途径 .
生化分析
Biochemical Properties
Glycyl-L-proline interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme prolidase, which cleaves the dipeptide into its constituent amino acids, glycine and proline . This interaction is crucial for the recycling of proline, an amino acid that plays a key role in protein synthesis and structure .
Cellular Effects
Glycyl-L-proline influences various cellular processes. It has been associated with the regulation of osmotic pressure, energy status, nutrient availability, and changes in redox balance . It also plays a role in cellular metabolism, influencing the function of cells and their signaling pathways .
Molecular Mechanism
The molecular mechanism of Glycyl-L-proline involves its interaction with various biomolecules. For instance, it binds to the enzyme prolidase, leading to its hydrolysis into glycine and proline . This process influences gene expression and enzyme activation, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
Over time, the effects of Glycyl-L-proline can change in laboratory settings. While specific studies on Glycyl-L-proline’s stability and degradation are limited, it’s known that dipeptides like Glycyl-L-proline generally exhibit good stability, making them suitable for various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Glycyl-L-proline can vary with different dosages in animal models. While specific dosage studies on Glycyl-L-proline are limited, it’s known that dipeptides are generally well-tolerated in animal models, with adverse effects typically occurring only at high doses .
Metabolic Pathways
Glycyl-L-proline is involved in several metabolic pathways. It is a substrate in the pathway of proline metabolism, where it is hydrolyzed by the enzyme prolidase into glycine and proline . This process is crucial for the recycling of proline, which is then available for various metabolic processes .
Transport and Distribution
Glycyl-L-proline is transported and distributed within cells and tissues. It is a substrate for peptide transport systems in rabbit enterocyte basolateral membrane . This transport process is crucial for the distribution of Glycyl-L-proline within cells, influencing its localization and accumulation .
Subcellular Localization
Given that it is a substrate for prolidase, an enzyme found in the cytoplasm , it is likely that Glycyl-L-proline is also present in the cytoplasm
准备方法
合成路线和反应条件: H-Gly-Pro-OH 可以通过使用 Fmoc (9-芴甲氧羰基) 保护策略的固相肽合成 (SPPS) 进行合成。合成包括将氨基酸逐步添加到固定在固体树脂上的生长肽链上。 使用哌啶等碱去除 Fmoc 基团,并使用 N,N'-二环己基碳二亚胺 (DCC) 和 4-二甲氨基吡啶 (DMAP) 等试剂偶联下一个氨基酸 .
工业生产方法: H-Gly-Pro-OH 的工业生产通常涉及大规模 SPPS 或溶液相合成。该过程包括氨基的保护、氨基酸的偶联和脱保护步骤。 最终产品使用高效液相色谱 (HPLC) 等技术进行纯化,以确保高纯度 .
化学反应分析
相似化合物的比较
类似化合物:
H-Pro-Gly-Pro-OH: 另一种具有类似性质和应用的胶原蛋白衍生二肽.
H-Gly-Pro-Arg-Pro-OH: 一种具有额外精氨酸残基的肽,用于与纤维蛋白原聚集和纤维蛋白聚合相关的研究.
独特性: H-Gly-Pro-OH 的独特性在于其在胶原蛋白代谢中的特定作用,以及它能够被脯氨酰肽酶切割,使其成为研究胶原蛋白周转和蛋白质循环的宝贵工具 .
属性
IUPAC Name |
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQNBZMBZJQJO-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016976 | |
| Record name | Glycyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
704-15-4 | |
| Record name | Glycyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-GLYCYLPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJZ69WB3VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 - 158 °C | |
| Record name | Glycylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does glycyl-L-proline interact with prolidase?
A1: Glycyl-L-proline serves as a specific substrate for the enzyme prolidase. [] This enzyme cleaves the peptide bond between glycine and L-proline, releasing the free amino acids. [, ] This interaction is crucial for proline recycling in the body. [, , ]
Q2: What is the significance of prolidase activity in collagen biosynthesis?
A2: Prolidase plays a vital role in collagen biosynthesis by recycling proline, an essential amino acid for collagen formation. [, , ] Deficiency in prolidase activity leads to an accumulation of glycyl-L-proline and a decrease in the proline pool, negatively impacting collagen synthesis and degradation. []
Q3: What are the potential consequences of prolidase deficiency?
A3: Prolidase deficiency, a rare hereditary disease, is characterized by iminodipeptiduria, primarily composed of glycyl-L-proline. [] This deficiency disrupts collagen metabolism, potentially leading to skin lesions and mental retardation. []
Q4: Can donor erythrocytes be used to address prolidase deficiency?
A4: Research suggests that donor erythrocytes, activated with manganese chloride (MnCl2) before transfusion, could potentially play a role in proline recovery from dietary sources of iminodipeptides in prolidase-deficient patients. [] This activation significantly increases erythrocyte prolidase activity, enabling them to hydrolyze glycyl-L-proline more efficiently. []
Q5: What is the role of glycyl-L-proline transport in the intestines?
A5: Studies in various species, including rabbits, rats, and eel, have demonstrated that glycyl-L-proline is transported across the intestinal brush-border membrane via a carrier-mediated process. [, , , , ] This transport system is proton-gradient-dependent and is shared with other dipeptides and even some cephalosporin antibiotics. [, , , ]
Q6: What is the molecular formula and weight of glycyl-L-proline?
A6: The molecular formula of glycyl-L-proline is C7H12N2O3. Its molecular weight is 172.18 g/mol. []
Q7: What are the different configurations possible for glycyl-L-proline?
A7: Glycyl-L-proline can exist in both cis and trans configurations at the peptide bond. This characteristic is evident in the crystal structure of its hemihydrate form. []
Q8: How does the water structure change around glycyl-L-proline in aqueous solutions?
A8: Neutron diffraction studies reveal that the addition of glycyl-L-proline to water decreases water-water coordination in the surrounding solvent. [] This effect suggests an electrostrictive influence of the dipeptide on the bulk water network. []
Q9: How do structural modifications of glycyl-L-proline affect its interaction with the di-/tripeptide transport system (DTS)?
A9: Studies utilizing Caco-2 cell monolayers and radiolabeled glycyl-L-proline as a probe have elucidated the structural features influencing interaction with the DTS. [] These studies indicate that specific domains within the dipeptide structure exhibit preferences for certain functional groups, affecting their binding affinity and transport. [] For example, domain A favors hydrophobic groups like phenyl rings, while domain C in some analogues prefers positively charged functions such as amines. []
Q10: What is the effect of N-phenylacetyl-glycyl-L-proline ethyl ester (GZK-111) in Parkinson's disease models?
A10: GZK-111, a linear analog of cyclo-L-prolylglycine (CPG), demonstrates neuroprotective effects. [] In a Parkinson's disease cell model, GZK-111 increased cell survival by 28% at concentrations of 10-7–10-6 M. [] This effect is thought to be mediated through its metabolism into CPG, a known positive modulator of AMPA receptors and BDNF enhancer. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


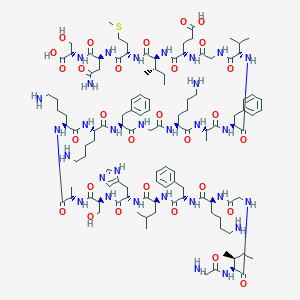
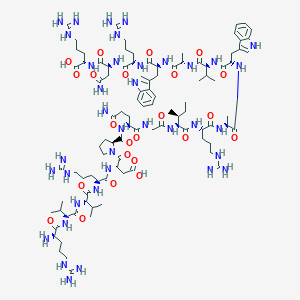
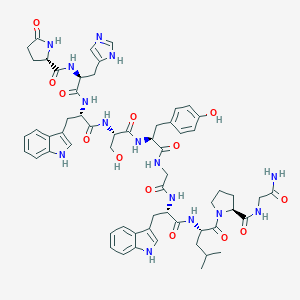
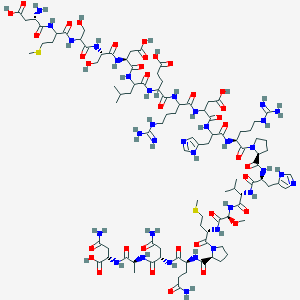
![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)
